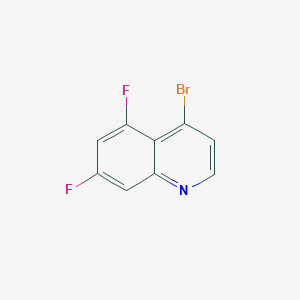4-Bromo-5,7-difluoroquinoline
CAS No.: 1189107-48-9
Cat. No.: VC3360422
Molecular Formula: C9H4BrF2N
Molecular Weight: 244.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1189107-48-9 |
|---|---|
| Molecular Formula | C9H4BrF2N |
| Molecular Weight | 244.03 g/mol |
| IUPAC Name | 4-bromo-5,7-difluoroquinoline |
| Standard InChI | InChI=1S/C9H4BrF2N/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h1-4H |
| Standard InChI Key | IDCPJMXIWPFVIX-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C=C(C=C(C2=C1Br)F)F |
| Canonical SMILES | C1=CN=C2C=C(C=C(C2=C1Br)F)F |
Introduction
Chemical Structure and Properties
Structural Features
4-Bromo-5,7-difluoroquinoline consists of a quinoline core with specific halogen substitutions. The quinoline scaffold itself features a bicyclic structure comprising a benzene ring fused with a pyridine ring. The bromine substituent at position 4 is located on the pyridine portion of the quinoline ring, while the fluorine atoms at positions 5 and 7 are situated on the benzene portion. This specific arrangement of halogen atoms creates a unique electronic distribution that influences the compound's reactivity and applications.
Physical and Chemical Properties
The compound exists as a solid at standard temperature and pressure . While comprehensive data on its physical properties is limited in the available literature, several properties can be inferred based on its structure:
The presence of both fluorine and bromine atoms significantly affects the electron distribution within the molecule, influencing its chemical behavior. The electronegative fluorine atoms withdraw electron density from the aromatic system, while the bromine atom provides a site for potential nucleophilic substitution or metal-catalyzed coupling reactions.
Synthesis and Chemical Reactivity
Chemical Reactivity
The reactivity of 4-Bromo-5,7-difluoroquinoline is primarily determined by its halogen substitution pattern:
-
The bromine at position 4 provides a reactive site for nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings).
-
The fluorine atoms at positions 5 and 7 enhance the electrophilicity of the ring system, potentially facilitating nucleophilic aromatic substitution at specific positions.
-
The nitrogen atom in the pyridine ring acts as a weak base and potential coordination site for metal complexation.
These reactive features make 4-Bromo-5,7-difluoroquinoline valuable as a building block in the synthesis of more complex structures with potential biological activities.
Applications in Research and Development
Chemical Research Applications
4-Bromo-5,7-difluoroquinoline serves as an important tool in chemical research:
-
Synthetic intermediate: Its reactive bromine position makes it valuable for building more complex molecular structures through coupling reactions.
-
Probe compound: The unique electronic properties resulting from its specific halogenation pattern can be exploited in mechanistic studies.
-
Reference standard: It can serve as an analytical standard for identification and quantification purposes in chemical analysis.
Comparison with Related Compounds
Structural Analogues
Several structural analogues of 4-Bromo-5,7-difluoroquinoline appear in the scientific literature, each with distinct substitution patterns and properties:
These structural variations significantly impact the chemical behavior, biological activities, and potential applications of these compounds.
Effect of Halogen Substitution Pattern
The specific arrangement of halogen atoms in 4-Bromo-5,7-difluoroquinoline and related compounds has profound effects on their properties:
-
Electronic effects: The electron-withdrawing nature of fluorine and bromine atoms creates a specific electronic distribution that influences reactivity.
-
Steric considerations: The size difference between fluorine (small) and bromine (larger) atoms creates a unique spatial arrangement that affects molecular recognition and binding properties.
-
Metabolic stability: Halogen substitution often influences metabolic stability, with fluorine substitution typically enhancing resistance to metabolic degradation.
-
Lipophilicity: The combination of fluorine and bromine substitution modulates the compound's lipophilicity, affecting its pharmacokinetic properties when used in biological contexts.
Future Research Directions
Synthesis Optimization
Given the apparent limited commercial availability, research into improved synthetic methods for 4-Bromo-5,7-difluoroquinoline would be valuable. Potential approaches include:
-
Development of more efficient and scalable synthetic routes
-
Investigation of selective halogenation methods
-
Exploration of alternative starting materials that might facilitate more direct synthetic pathways
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume